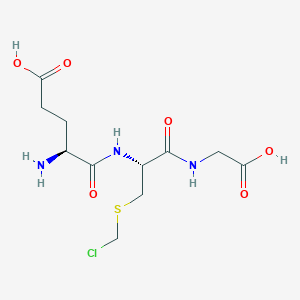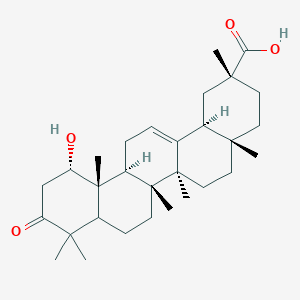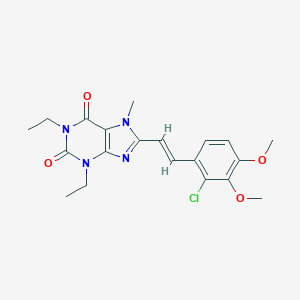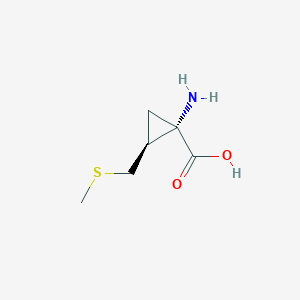
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, commonly known as CMG, is a synthetic compound used in scientific research. CMG is a potent inhibitor of glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Mécanisme D'action
CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The covalent bond between CMG and Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is irreversible, leading to the permanent inhibition of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Biochemical and Physiological Effects:
The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can have biochemical and physiological effects. The accumulation of toxic compounds can lead to oxidative stress, DNA damage, and cell death. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMG in lab experiments is its potency as an inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. CMG is a highly specific inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- and does not affect other enzymes. However, one of the limitations of using CMG is its irreversible inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. This can make it difficult to study the long-term effects of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- inhibition.
Orientations Futures
There are several future directions for the study of CMG. One direction is the development of new inhibitors of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- that are reversible and have fewer side effects. Another direction is the study of the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease, such as cancer and neurodegenerative disorders. The study of the biochemical and physiological effects of CMG can also lead to the development of new therapies for diseases associated with oxidative stress and DNA damage.
Conclusion:
In conclusion, CMG is a synthetic compound used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease.
Méthodes De Synthèse
The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction yields CMG as a white crystalline solid, which is purified by recrystallization.
Applications De Recherche Scientifique
CMG is widely used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. Inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Propriétés
Numéro CAS |
150956-90-4 |
|---|---|
Nom du produit |
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- |
Formule moléculaire |
C11H18ClN3O6S |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(chloromethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18ClN3O6S/c12-5-22-4-7(11(21)14-3-9(18)19)15-10(20)6(13)1-2-8(16)17/h6-7H,1-5,13H2,(H,14,21)(H,15,20)(H,16,17)(H,18,19)/t6-,7-/m0/s1 |
Clé InChI |
KLNCYXOZAXNSKO-BQBZGAKWSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSCCl)C(=O)NCC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
Séquence |
EXG |
Synonymes |
S-chloromethylglutathione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)

![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)



![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B234241.png)